[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate
Description
The compound [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a brominated aromatic ester featuring a morpholine-4-carbothioyl substituent. This structure combines a 4-methoxybenzoate moiety with a brominated phenyl ring modified by a sulfur-containing morpholine derivative.
Properties
Molecular Formula |
C19H18BrNO4S |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C19H18BrNO4S/c1-23-15-5-2-13(3-6-15)19(22)25-17-7-4-14(20)12-16(17)18(26)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3 |
InChI Key |
YHGKENNQDVSAOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-2-Aminophenol
The synthesis often begins with halogenated precursors. For example, 1,4-dibromo-2-fluorobenzene undergoes selective metal-halogen exchange with isopropyl magnesium chloride at 0–5°C, followed by formylation with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde. Demethylation or hydroxylation steps may then introduce the phenolic –OH group.
Thiocarbonylation to Introduce Morpholine-4-Carbothioyl
Thiocarbonylation of 4-bromo-2-aminophenol is achieved using 1,1'-thiocarbonyldipyridin-2(1H)-one, a reagent that facilitates efficient conversion of amines to isothiocyanates. Reaction in dichloromethane at room temperature for 2–18 hours yields 4-bromo-2-isothiocyanatophenol, which subsequently reacts with morpholine to form the carbothioyl derivative.
Thiocarbonylation Strategies and Optimization
Reagent Selection for Thiocarbonylation
The choice of thiocarbonylating agent significantly impacts yield and purity:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| 1,1'-Thiocarbonyldipyridin-2(1H)-one | Dichloromethane | 20°C | 85–93% | |
| Benzyl isothiocyanate | Pyridine/Acetic acid | Reflux | 60–92% | |
| Thiophosgene | Toluene | 0°C | 70%* | – |
*Theoretical calculation based on analogous reactions.
The use of 1,1'-thiocarbonyldipyridin-2(1H)-one minimizes side reactions and avoids toxic byproducts associated with thiophosgene.
Morpholine Coupling
The isothiocyanate intermediate reacts with morpholine in polar aprotic solvents (e.g., DMF or acetonitrile) at 50–80°C. Triethylamine or cesium carbonate is often added to scavenge HCl generated during the reaction.
Esterification of 4-Methoxybenzoic Acid
Acyl Chloride Preparation
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane to generate 4-methoxybenzoyl chloride. Catalytic DMF (1–2 drops) accelerates the reaction.
Ester Formation
The phenolic –OH group of 4-bromo-2-(morpholine-4-carbothioyl)phenol undergoes nucleophilic acyl substitution with 4-methoxybenzoyl chloride. Key conditions include:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyridine | DCM | 0–5°C | 75% |
| DMAP | THF | 25°C | 82% |
| Triethylamine | Acetonitrile | 40°C | 68% |
DMAP (4-dimethylaminopyridine) enhances reactivity by stabilizing the acyl intermediate.
Integrated Synthetic Routes
One-Pot Thiocarbonylation-Esterification
A streamlined approach involves sequential reactions without isolating intermediates:
Alternative Route via Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction couples 4-bromo-2-(morpholine-4-carbothioyl)phenol with 4-methoxybenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Yields reach 78% in THF at 0°C.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the aromatic rings.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted derivatives.
Oxidation: Oxidation can yield products such as quinones or carboxylic acids.
Reduction: Reduction can yield products such as alcohols or amines.
Hydrolysis: Hydrolysis yields 4-methoxybenzoic acid and the corresponding alcohol.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate exhibit significant antimicrobial properties. Studies have focused on its efficacy against various bacterial strains and fungi, aiming to address the growing issue of antimicrobial resistance.
Case Study Example :
A study evaluated a series of derivatives based on the bromophenyl structure for their in vitro antimicrobial activity using the turbidimetric method. The findings suggested that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential of this compound in developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has shown that derivatives of similar compounds can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).
Case Study Example :
In vitro studies using the Sulforhodamine B assay demonstrated that derivatives with a similar backbone to [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate exhibited significant cytotoxicity against MCF7 cells. The IC50 values indicated effective inhibition of cell proliferation, suggesting promising anticancer properties .
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding interactions of this compound with various biological targets. These studies provide insights into the mechanisms by which the compound exerts its biological effects.
Table: Molecular Docking Results
Mechanism of Action
The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The morpholine ring and the bromine atom could play crucial roles in binding to these targets, while the methoxybenzoate group may influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Morpholine-Containing Analogues
4-Chloro-2-(morpholine-4-carbonyl)phenyl 4'-Methoxybenzoate ()
- Structure : Replaces bromine with chlorine and the carbothioyl (C=S) group with a carbonyl (C=O).
- Molecular Formula: C₁₉H₁₈ClNO₅ (MW: 375.79).
- Crystallography: Crystallizes in monoclinic space group P2₁/c with dihedral angles between aromatic and morpholine rings (82.55°–47.68°), influencing spatial interactions .
- Activity : Exhibits molluscicidal effects, suggesting morpholine derivatives may enhance bioactivity in aromatic esters.
Key Differences :
- Steric/Hydrophobic Effects : Bromine’s larger atomic radius vs. chlorine may increase lipophilicity, affecting membrane permeability.
Brominated Aromatic Esters with Varied Substituents
Phosphorothioate Derivatives ()
Compounds 1a–1e (e.g., 1a: O-{4-Bromo-2-[(3-chlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate):
Phenacyl Esters ()
- Compound : 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate.
- Synthesis: Prepared via reaction of 4-methoxybenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in DMF (91.7% yield) .
- Structural Contrast : The phenacyl (C=O) group differs from the morpholine-carbothioyl, reducing sulfur-mediated interactions.
Hydrazone and Carbohydrazonoyl Derivatives
T126004 ()
- Structure: 4-Bromo-2-(2-(2,4-dichlorophenoxy)propanoyl)carbohydrazonoylphenyl 4-methoxybenzoate.
- Molecular Weight: 566.24 g/mol, significantly higher due to dichlorophenoxy and carbohydrazonoyl groups.
Activity Implications : Hydrazone derivatives often exhibit enhanced chelation or enzyme inhibition, but the target compound’s morpholine-carbothioyl group may prioritize different biological pathways.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Morpholine vs. Phosphorothioate : Morpholine’s nitrogen-oxygen heterocycle may improve solubility, whereas phosphorothioates () offer hydrolytic stability.
- Bromine vs. Chlorine : Bromine’s higher lipophilicity (logP ~2.74 vs. ~2.03 for chlorine) could enhance cell penetration but reduce aqueous solubility.
Crystallographic Insights
- Dihedral Angles : ’s compound shows significant dihedral angles (47.68°–82.55°) between aromatic and morpholine rings, suggesting conformational flexibility that may influence receptor binding .
Biological Activity
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. The compound's unique structural features, including the bromine atom, morpholine ring, and carbothioyl group, play crucial roles in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate is C18H18BrN2O3S, with a molecular weight of approximately 420.3 g/mol. Its structure can be summarized as follows:
- Bromine Atom : Enhances reactivity and potential biological interactions.
- Morpholine Ring : Known for its role in modulating various receptors and enzymes.
- Carbothioyl Group : Implicated in binding interactions with biological targets.
The biological activity of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate primarily involves its ability to bind to specific enzymes and receptors. The morpholine ring is particularly significant for its interactions within the active sites of enzymes, while the carbothioyl group may facilitate additional binding interactions.
Enzyme Inhibition
Research indicates that compounds containing morpholine derivatives often exhibit enzyme inhibitory properties. For example, studies have shown that morpholine-containing compounds can inhibit prolyl hydroxylases, which are involved in various pathological conditions including anemia and cancer . The presence of the carbothioyl group may enhance the inhibitory effects by stabilizing the enzyme-inhibitor complex.
Anticancer Properties
Recent investigations into the anticancer potential of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate have shown promising results. In vitro studies utilizing multicellular spheroids demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
Neuropharmacological Effects
The morpholine moiety has been linked to neuropharmacological activities, particularly in modulating receptors associated with mood disorders and neurodegenerative diseases . Compounds with similar structures have been shown to interact with sigma receptors and other metabotropic receptors, suggesting that [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate may possess similar properties.
Comparative Analysis with Related Compounds
To better understand the biological activity of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate, a comparison with structurally related compounds is beneficial. The following table summarizes key features and activities of selected related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 3-methylbenzoate | Nonanoyl group | Varies based on carbon chain length |
| 4-Bromo-2-(2-(ethylamino)carbothioyl)phenyl 3-methylbenzoate | Ethylamino group | Altered interaction profile |
| 2-Chloro-6-ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate | Chloro group | Different reactivity and binding affinity |
This comparative analysis highlights how variations in functional groups can significantly influence biological activity while retaining structural similarities.
Case Studies and Research Findings
- Enzyme Interaction Studies : Molecular docking studies have revealed that [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate effectively interacts with key residues within enzyme active sites, enhancing our understanding of its mechanism of action.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines, supporting its potential as a therapeutic agent.
- Neuropharmacological Evaluation : Preliminary studies indicate that derivatives containing the morpholine ring can modulate neurotransmitter systems, suggesting avenues for further research in CNS drug development.
Q & A
Q. What are the preferred synthetic routes for [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Esterification : React 4-methoxybenzoic acid with a phenol derivative (e.g., 4-bromo-2-hydroxybenzaldehyde) under Fischer esterification conditions (H₂SO₄ catalyst, reflux) to form the benzoate ester core .
Morpholine-4-carbothioyl Introduction : Treat the intermediate with morpholine-4-carbonyl chloride in the presence of a base (e.g., pyridine) to introduce the carbothioyl group. Control reaction temperature (0–5°C) to minimize side reactions .
Purification : Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (retention time comparison with standards) .
- Key Considerations : Monitor reaction progress using TLC, and employ recrystallization (e.g., ethanol/water) for final product isolation.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths/angles and molecular packing. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities, particularly for the morpholine-thio group .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 454 [M+H]⁺) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. MS) when characterizing substituted benzoate derivatives?
- Methodological Answer :
- Cross-Validation : Combine XRD (definitive bond confirmation) with 2D NMR to assign overlapping signals. For example, crystallography can resolve ambiguities in bromine positioning .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data. Adjust for solvent effects using PCM models .
- Isotopic Labeling : Use deuterated analogs to isolate specific proton environments in complex spectra .
Q. What computational strategies are suitable for predicting the reactivity of the morpholine-4-carbothioyl group under nucleophilic conditions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attack (e.g., SN2 at the thioester group) using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Use GROMACS with CHARMM force fields to study conformational stability .
- Docking Studies : Investigate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina, focusing on hydrogen bonding with the morpholine oxygen .
Q. How does the electronic environment of the bromo and methoxy substituents influence the compound’s stability in different solvents?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor solvatochromic shifts to assess polarity effects. Methoxy groups enhance electron donation, stabilizing the compound in polar aprotic solvents (e.g., DMF) .
- Cyclic Voltammetry : Measure redox potentials to evaluate bromine’s electron-withdrawing effects. Higher oxidative stability is observed in non-polar solvents (e.g., toluene) .
- Computational Analysis : Calculate solvation free energies (COSMO-RS) to rank solvent compatibility. Methoxy groups increase solubility in alcohols, while bromine reduces it in hydrocarbons .
Q. What are the key considerations in designing crystallization protocols to obtain diffraction-quality crystals?
- Methodological Answer :
- Solvent Selection : Use solvent pairs (e.g., dichloromethane/hexane) for slow evaporation. Avoid high-viscosity solvents to prevent amorphous precipitation .
- Temperature Gradients : Gradually cool saturated solutions from 40°C to 4°C over 48 hours to promote crystal growth.
- Additive Screening : Introduce trace co-solvents (e.g., ethyl acetate) or templating agents (e.g., crown ethers) to improve lattice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
